molecular formula C15H15ClN2O4S B4565376 5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide

Cat. No.: B4565376
M. Wt: 354.8 g/mol
InChI Key: ZRDCZQIIGWAHQH-UHFFFAOYSA-N
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Description

5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C15H15ClN2O4S and its molecular weight is 354.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0441058 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A series of novel sulfonamides, including derivatives related to 5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, were synthesized and evaluated for their antimicrobial efficacy. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as mycobacterial species such as Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. The study highlights the potential of these sulfonamide derivatives in developing new antimicrobial agents (Krátký et al., 2012).

Transformation and Excretion in Biological Systems

Research on the transformation and excretion of drugs in biological systems has provided insights into the metabolization of related compounds. For instance, the study of metoclopramide transformation in rabbits revealed several metabolites, highlighting the complex processes involved in drug metabolism. This type of research is crucial for understanding how similar compounds, including this compound, are processed within the body (Arita et al., 1970).

Anticancer Properties

Novel Mannich bases derived from 5-chloro-2-methoxybenzamide and sulfonamides/amines were synthesized and their antibacterial activities were evaluated. Some of these synthesized compounds showed superior in vitro activities compared to their parent sulfonamides, indicating a promising direction for developing new anticancer agents (Joshi et al., 2005).

Chemical Properties and Synthesis

The synthesis and chemical properties of related sulfonamide derivatives have been extensively studied. These studies involve the synthesis of various sulfonamide derivatives, exploring their potential applications in different fields, including their role as intermediates in chemical reactions or as potential therapeutic agents. The detailed chemical characterizations contribute to a deeper understanding of the structure-activity relationships of these compounds (Cremlyn et al., 1980).

Properties

IUPAC Name

5-[(3-chlorophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-17-15(19)13-9-12(6-7-14(13)22-2)23(20,21)18-11-5-3-4-10(16)8-11/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDCZQIIGWAHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.